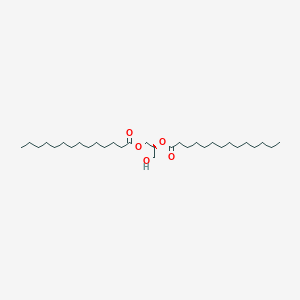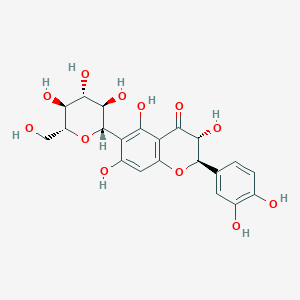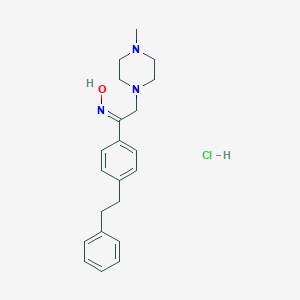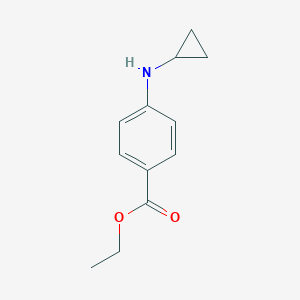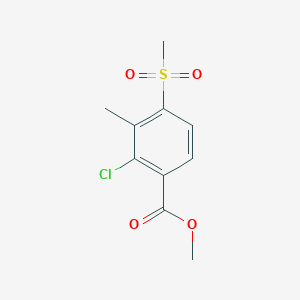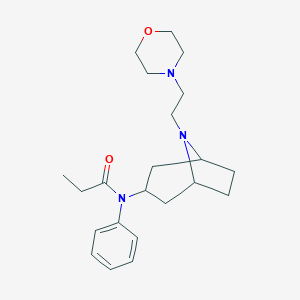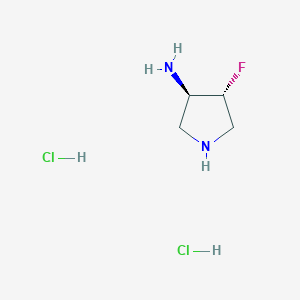
(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyrrolidines, including derivatives similar to "(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride," often involves strategic introduction of fluorine into the pyrrolidine ring. Methods include direct fluorination, nucleophilic substitution with fluorinating agents, and asymmetric synthesis to establish the chiral centers. These syntheses are designed to optimize yield, stereoselectivity, and functional group tolerance. Techniques such as Ugi four-component reactions (U-4CRs) have been utilized for the efficient synthesis of peptide moieties connected to N-heterocyclic motifs, which are core skeletons in many natural products and pharmaceutical compounds, indicating a potential pathway for synthesizing complex fluorinated pyrrolidines (Nazeri et al., 2020).
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidines is characterized by the presence of fluorine atoms and their impact on the compound's conformation, electronic distribution, and interaction with biological targets. High-resolution spectroscopic techniques and computational methods are used to analyze these aspects. The incorporation of fluorine can influence the molecule's dipole moment, hydrogen bonding capacity, and metabolic stability. These structural analyses are crucial for understanding the compound's reactivity and designing derivatives with improved properties.
Chemical Reactions and Properties
Fluorinated pyrrolidines participate in various chemical reactions, including nucleophilic substitution, elimination, and addition reactions. The presence of fluorine affects the reactivity of adjacent functional groups and can lead to selective transformations. These compounds exhibit unique chemical properties such as enhanced acidity of C-H bonds adjacent to fluorine, which can be exploited in synthetic chemistry for the creation of new bonds and molecules.
Physical Properties Analysis
The physical properties of fluorinated compounds, including boiling points, solubility, and thermal stability, are significantly influenced by the fluorine atoms. Fluorinated pyrrolidines tend to have higher thermal stability and altered solubility profiles compared to their non-fluorinated counterparts. These properties are important for their application in various industrial and pharmaceutical contexts.
Chemical Properties Analysis
The chemical properties of "(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride" include its acidity, basicity, and reactivity towards other chemical entities. The fluorine atom's electronegativity and the molecule's chiral centers contribute to its unique chemical behavior, affecting its interaction with biological systems and its role as a building block in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Structural Properties
- The synthesis of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, involves the reaction of chloral with substituted anilines, highlighting the synthetic versatility of related chemical structures. These compounds' spectroscopic and structural properties offer insights into the conformation and reactivity of complex organic molecules (Issac & Tierney, 1996).
Environmental and Health Applications
- Amine-functionalized sorbents, particularly those involving aminated compounds, have shown promise in removing persistent pollutants like PFAS from water sources. This application underscores the environmental relevance of amine derivatives in treating municipal water and wastewater (Ateia et al., 2019).
Biomedical Applications
- The activation and adsorption of ammonia during selective catalytic reduction of NO by NH3 on various catalysts, including those involving amine functionalities, are crucial for environmental remediation technologies. Understanding these mechanisms can lead to advancements in catalyst design for NOx removal from flue gas, demonstrating the applicability of amine-based compounds in catalysis and environmental protection (Liu, Liu, & Li, 2006).
Advanced Material Science
- Biogenic amine-producing bacteria detection on foods through molecular methods emphasizes the importance of understanding amine interactions in biological systems. Such knowledge is critical for food safety, illustrating the biological and chemical significance of amines in health and disease prevention (Landete et al., 2007).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. If you have a specific compound in mind, I would recommend consulting the relevant scientific literature or a trusted database for more detailed information.
Propriétés
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFFCLESETAV-XWJKVJTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinamine, 4-fluoro-, hydrochloride (1:2), (3R,4R)-rel- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

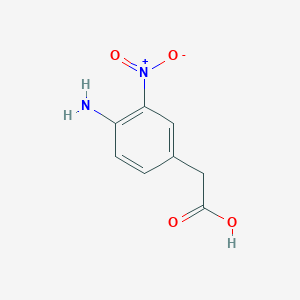
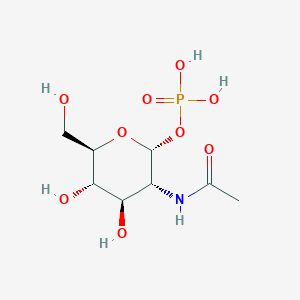
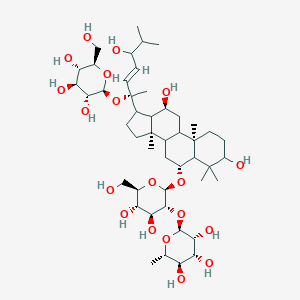
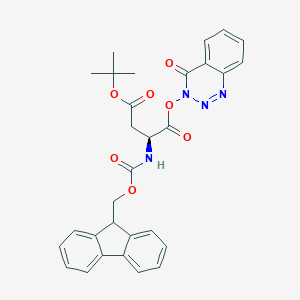
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
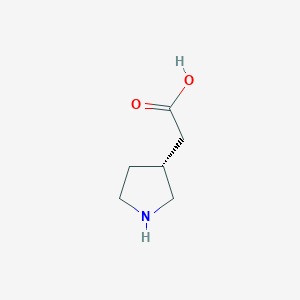
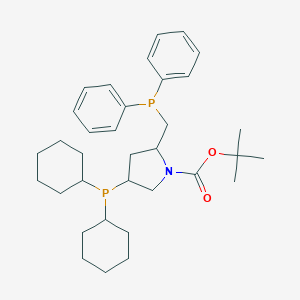
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
